molecular formula C12H23NO4 B1398025 tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate CAS No. 1330042-84-6

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1398025
CAS No.: 1330042-84-6
M. Wt: 245.32 g/mol
InChI Key: KZEYUGNKBLZKQI-UHFFFAOYSA-N
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Description

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with a piperidine ring structure substituted with tert-butyl and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .

Comparison with Similar Compounds

  • tert-Butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Comparison: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of its hydroxymethyl groups on the piperidine ring. This structural feature may confer distinct reactivity and interaction profiles compared to similar compounds. Additionally, the presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and two hydroxymethyl substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H23NO4\text{C}_{13}\text{H}_{23}\text{N}\text{O}_4

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical in mitigating oxidative stress in cells .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to enzyme dysregulation.

Antioxidant Activity

A study assessing the antioxidant properties of related compounds showed that they effectively inhibited lipid peroxidation in a concentration-dependent manner. For instance, compounds similar to this compound displayed IC50 values indicating their potency as antioxidants .

CompoundIC50 (mg/mL)Activity Type
10a0.11Lipid Peroxidation Inhibition
10b0.38Radical Scavenging

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human prostate cancer cell lines (PC-3 and DU145) indicated that this compound could induce cell death in a dose-dependent manner.

Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These results suggest that the compound has a more pronounced effect on PC-3 cells compared to DU145 cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Therapy : Research demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving chromatin condensation and DNA damage . This suggests its potential as a therapeutic agent in oncology.
  • Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neural cells from oxidative damage, indicating that tert-butyl derivatives might also possess neuroprotective properties .

Properties

IUPAC Name

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYUGNKBLZKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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